molecular formula C18H12ClF B13696812 5-chloro-2-fluoro-1,3-diphenylbenzene

5-chloro-2-fluoro-1,3-diphenylbenzene

Cat. No.: B13696812
M. Wt: 282.7 g/mol
InChI Key: QJEXFCYSSSEZOP-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-1,3-diphenylbenzene is a halogenated aromatic compound featuring a central benzene ring substituted with chlorine (Cl) at position 5, fluorine (F) at position 2, and phenyl groups at positions 1 and 2. This compound is of interest in organic synthesis and materials science due to its steric and electronic properties, which are influenced by the electron-withdrawing halogens (Cl, F) and the bulky diphenyl substituents.

Properties

Molecular Formula

C18H12ClF

Molecular Weight

282.7 g/mol

IUPAC Name

5-chloro-2-fluoro-1,3-diphenylbenzene

InChI

InChI=1S/C18H12ClF/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12H

InChI Key

QJEXFCYSSSEZOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2F)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-fluoro-1,3-diphenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by halogenation. The general steps are as follows:

    Friedel-Crafts Acylation: The benzene ring undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form an acylated benzene intermediate.

    Reduction: The acyl group is then reduced to an alkyl group using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).

    Halogenation: The resulting compound is subjected to halogenation using chlorine and fluorine sources under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of 5-chloro-2-fluoro-1,3-diphenylbenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-fluoro-1,3-diphenylbenzene can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of electron-withdrawing groups (chlorine and fluorine), the compound can participate in further electrophilic substitution reactions.

    Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) can be used.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate the substitution of halogen atoms.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield brominated derivatives, while nucleophilic substitution with sodium hydroxide could produce hydroxylated products.

Scientific Research Applications

5-chloro-2-fluoro-1,3-diphenylbenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.

    Pharmaceutical Research: It may be explored for its potential biological activity and used in the development of new drugs.

    Chemical Research: The compound is studied for its reactivity and properties, contributing to the understanding of aromatic chemistry.

Mechanism of Action

The mechanism of action of 5-chloro-2-fluoro-1,3-diphenylbenzene in chemical reactions involves the interaction of its electron-withdrawing groups (chlorine and fluorine) with electrophiles or nucleophiles. These interactions influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues from Fluorochem Reports

The Fluorochem reports ( and ) list compounds with structural similarities, such as:

  • 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene (): Features a sulfanylmethyl (-SCH2-) linker between the central benzene and a substituted phenyl group.
  • 1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene (): Differs in substituent positions (Cl at C1, F at C2 vs. Cl at C5, F at C2 in the target compound). The sulfanylmethyl group may enhance solubility in polar solvents compared to the non-polar diphenyl groups in the target compound .
2.2 Comparison with 5-Chloro-1,3-Difluoro-2-Methoxybenzene
  • 5-Chloro-1,3-difluoro-2-methoxybenzene ():
    • Molecular formula: C7H5ClF2O .
    • Replaces diphenyl groups with a methoxy (-OCH3) group at position 2.
    • The methoxy group is electron-donating, contrasting with the electron-withdrawing Cl/F substituents in the target compound. This difference significantly alters electronic properties, such as resonance stabilization and reactivity in electrophilic substitution reactions .
2.3 Comparison with 1,4-Dimethyl-2,3-Diphenylbenzene
  • 1,4-Dimethyl-2,3-diphenylbenzene (): Lacks halogen substituents but shares the diphenylbenzene core. This compound’s synthesis via cycloaddition-decarbonylation pathways (as reported in ) contrasts with halogenated analogues, which may require more specialized halogenation steps .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Substituents (Positions) Notable Features
5-Chloro-2-fluoro-1,3-diphenylbenzene C18H13ClF Cl (C5), F (C2), Ph (C1, C3) High steric bulk, halogenated core
1-Chloro-3-fluoro-4-[(4-Cl-3-F-Ph)SCH2]Ph C13H9Cl2F2S Cl (C1), F (C3), SCH2-linked Ph Sulfur-enhanced reactivity
5-Chloro-1,3-difluoro-2-methoxybenzene C7H5ClF2O Cl (C5), F (C1, C3), OCH3 (C2) Methoxy donor group, smaller structure
1,4-Dimethyl-2,3-diphenylbenzene C20H18 CH3 (C1, C4), Ph (C2, C3) Non-halogenated, methyl-substituted core

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